molecular formula C13H16N4O B2954960 4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide CAS No. 1479789-10-0

4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2954960
CAS No.: 1479789-10-0
M. Wt: 244.298
InChI Key: RWHJXNQWMQNZFH-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of hydrazine with a carbonyl compound. One common method is the reaction of an appropriate β-diketone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then cyclized to form the pyrazole ring. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

  • 4-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-3-carboxamide
  • 4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Comparison: While all these compounds share a pyrazole or pyrrole core, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxamide groups contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

4-amino-1-ethyl-N-methyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-17-9-11(14)12(15-17)13(18)16(2)10-7-5-4-6-8-10/h4-9H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHJXNQWMQNZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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